[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
Description
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5OS/c1-17-6-5-7-21(14-17)26-28-20(4)25(34-26)22-16-23(30-29-22)27(33)32-12-10-31(11-13-32)24-15-18(2)8-9-19(24)3/h5-9,14-15,22-23,29-30H,10-13,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPYBXQWMQLWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone is a complex organic molecule characterized by its unique structural features, including a piperazine ring and thiazole moiety. These components are often linked to various pharmacological activities, making this compound a candidate for further research in medicinal chemistry.
Structural Overview
The molecular structure of the compound includes multiple aromatic rings and functional groups, which contribute to its potential biological activity. The presence of the piperazine and thiazole rings suggests possible interactions with neurotransmitter systems and inflammatory pathways.
Predicted Biological Activities
Using quantitative structure-activity relationship (QSAR) models, researchers predict that this compound may exhibit several biological activities, such as:
- Anti-inflammatory effects
- Analgesic properties
- Neuroprotective effects
These predictions are based on the structural similarities with known bioactive substances that have demonstrated these activities in previous studies.
Synthesis Methods
The synthesis of this compound can be achieved through various methods tailored to optimize yield and purity. Common synthetic routes involve multi-step reactions that include:
- Formation of the piperazine ring.
- Introduction of the thiazole moiety.
- Final coupling reactions to produce the target compound.
Specific reagents and conditions vary depending on the desired outcome.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Various techniques employed in interaction studies include:
- Molecular docking
- In vitro assays
- Cell-based studies
These methodologies help identify potential therapeutic benefits or toxicities associated with the compound.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structurally similar compounds exhibit varied biological activities. The following table summarizes key features of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenyletinylpyridine | Contains pyridine ring | Neuroprotective |
| 4-(5-Methylindolyl)-2-methylheptylguanidinothiazole | Indole and thiazole moieties | Analgesic |
| 1-[4-(2-Methylphenyl)piperazin-1-yl]-2-propanone | Piperazine derivative | Antidepressant |
This comparison illustrates variations in substituents and functional groups that influence their unique biological profiles while maintaining similar core structures.
Case Studies and Research Findings
Several studies have investigated compounds with similar structures, providing insights into their pharmacological potential. For instance:
- Neuroprotective Studies : Research indicates that derivatives of piperazine exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting that modifications to the piperazine structure can enhance efficacy.
- Analgesic Activity : Compounds with thiazole moieties have been documented to possess analgesic properties through modulation of pain pathways, indicating a potential pathway for the target compound's activity.
- Inflammatory Response : Studies have shown that thiazole-containing compounds can inhibit inflammatory cytokines, which may relate to the predicted anti-inflammatory effects of our target compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Derivatives
Piperazine derivatives are widely explored for their versatility in drug design. The target compound’s piperazine subunit is substituted with a 2,5-dimethylphenyl group, distinguishing it from sulfonamide-linked piperazines (e.g., compounds in ), where phenylsulfonyl groups enhance electron-withdrawing properties and influence solubility . Key differences:
- Electron-donating vs.
- Synthetic routes : The target compound’s synthesis likely involves coupling reactions between preformed piperazine and pyrazolidine-thiazole intermediates, contrasting with the nucleophilic substitution methods used for sulfonyl-piperazines in .
Pyrazolidine and Pyrazoline Analogs
Pyrazolidine and pyrazoline scaffolds are isosteres with varied conformational flexibility. The target compound’s pyrazolidine ring is fused to a thiazole, whereas pyrazoline derivatives (e.g., 1h and 2h in ) feature alkoxy-substituted aryl groups.
- Bioactivity implications: Pyrazolines with 4-alkoxyphenyl groups (e.g., 1h in ) exhibit antiproliferative activity, attributed to their planar conformation and hydrogen-bonding capacity .
- Synthetic strategies : Pyrazolidine-thiazole hybrids require multi-step protocols, including cyclocondensation (for thiazole) and hydrazine-based ring formation (for pyrazolidine), as seen in and .
Thiazole-Containing Compounds
Thiazoles are sulfur-containing heterocycles known for their metabolic stability and antimicrobial properties. The target compound’s thiazole subunit is substituted with 4-methyl and 3-methylphenyl groups, contrasting with simpler thiazolidinones (e.g., compounds in ).
- Electronic properties : The electron-rich 3-methylphenyl group on thiazole could increase π-π stacking interactions with aromatic residues in enzyme active sites.
Comparative Analysis Table
Research Findings and Implications
- Synthetic challenges: Multi-component reactions (e.g., cyclocondensation for thiazole formation) are critical for assembling the target compound, requiring precise control to avoid side products, as noted in and .
Q & A
Basic: What are the optimal synthetic pathways and purification methods for this compound?
Methodological Answer:
The synthesis of this compound can be optimized using multi-step protocols involving reflux in ethanol or methanol with catalytic agents like piperidine. For example, analogous pyrazole-thiazole hybrids are synthesized via cyclization reactions under reflux (2–4 hours) followed by recrystallization from DMF-EtOH (1:1) mixtures to achieve high purity . Solvent selection (e.g., ethanol for reflux, DMF for recrystallization) and stoichiometric ratios of intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives) are critical for yield optimization. Post-synthesis purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) is recommended for isolating stereoisomers or eliminating side products .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
Combined spectroscopic and crystallographic methods are essential:
- NMR (¹H/¹³C) : Resolve substituent effects on the piperazine and pyrazolidine rings, particularly for distinguishing methyl groups in ortho/meta positions on aromatic moieties .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., at 100 K) confirms stereochemistry and intermolecular interactions, such as hydrogen bonding in the thiazole-pyrazolidine core .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting nitro or sulfonyl side products .
Advanced: How can computational tools like quantum chemical calculations improve reaction design for this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identify energetically favorable intermediates in cyclization steps (e.g., pyrazolidine-thiazole coupling) .
- Solvent Effects : Simulate polarity and steric effects using COSMO-RS models to optimize solvent selection for recrystallization .
- Machine Learning : Train models on analogous compounds (e.g., pyrazole-piperazine hybrids) to predict reaction yields and byproduct formation .
Advanced: How should researchers address discrepancies in synthetic yields or unexpected byproducts?
Methodological Answer:
- Mechanistic Analysis : Use GC-MS or HPLC to trace side reactions (e.g., incomplete cyclization or oxidation of methyl groups) .
- Isolation and Characterization : Employ preparative TLC or column chromatography to isolate byproducts, followed by ¹H NMR to identify structural deviations (e.g., chlorination artifacts in pyrazole rings) .
- Kinetic Studies : Vary reaction times and temperatures to map yield vs. side product relationships, particularly for thermally sensitive intermediates .
Advanced: What strategies are recommended for designing biologically active analogs of this compound?
Methodological Answer:
- Scaffold Modification : Substitute the 3-methylphenyl group on the thiazole ring with electron-withdrawing groups (e.g., nitro) to enhance binding to biological targets .
- Bioisosteric Replacement : Replace the piperazine moiety with morpholine or pyrrolidine rings to improve pharmacokinetic properties .
- SAR Studies : Synthesize derivatives with varying alkyl chain lengths on the pyrazolidine core and test for activity against target enzymes (e.g., phosphodiesterases) .
Advanced: How can reaction mechanisms be elucidated for complex multi-step syntheses?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps in cyclization reactions .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect transient intermediates (e.g., enolates in Knoevenagel condensations) .
- Computational Validation : Compare experimental activation energies with DFT-calculated values to confirm proposed mechanisms .
Advanced: What methodologies integrate AI-driven experimental design into synthesis workflows?
Methodological Answer:
- Autonomous Laboratories : Implement AI platforms like COMSOL Multiphysics to simulate reactor conditions (e.g., pressure, temperature gradients) and predict optimal parameters for scale-up .
- Data Feedback Loops : Use robotic liquid handlers to iteratively test reaction conditions (e.g., catalyst loading, solvent ratios) and refine AI models .
- Retrosynthetic Planning : Deploy graph-based neural networks to propose novel routes using fragment-based building blocks (e.g., thiazole-piperazine libraries) .
Advanced: How can researchers design experiments to explore understudied properties like photostability or enantioselectivity?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV-Vis light (300–800 nm) and monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., nitro or sulfonyl) .
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers and assign configurations via circular dichroism .
- Accelerated Aging Tests : Simulate long-term stability under varying humidity and temperature conditions to inform storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
